N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide
Description
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c17-13-3-1-2-11(8-13)9-21-10-18-16(20-21)19-15(23)12-4-6-14(7-5-12)22(24)25/h1-8,10H,9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCVXJTYZVSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide typically involves multi-step reactions. One common method is the condensation of 3-fluorobenzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The nitrobenzamide moiety may also contribute to its biological activity by generating reactive oxygen species that induce cell death in cancer cells . The exact pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide can be compared with other 1,2,4-triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring but different substituents.
Voriconazole: Another antifungal with a triazole ring and a fluorinated benzyl group.
Itraconazole: A triazole antifungal with a more complex structure.
The uniqueness of this compound lies in its specific combination of a fluorobenzyl group and a nitrobenzamide moiety, which may confer distinct biological activities and chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
